5-(Benzyloxy)-2-iodopyridine
CAS No.:
Cat. No.: VC17516163
Molecular Formula: C12H10INO
Molecular Weight: 311.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H10INO |
---|---|
Molecular Weight | 311.12 g/mol |
IUPAC Name | 2-iodo-5-phenylmethoxypyridine |
Standard InChI | InChI=1S/C12H10INO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Standard InChI Key | WVANKBALXMGODA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC2=CN=C(C=C2)I |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyridine core with a benzyloxy substituent (-OCH₂C₆H₅) at the 5-position and an iodine atom at the 2-position. This arrangement creates distinct electronic effects: the electron-withdrawing iodine enhances the electrophilicity of the pyridine ring, while the benzyloxy group provides steric bulk and potential for π-π interactions . The SMILES notation (C1=CC=C(C=C1)COC2=CN=C(C=C2)I) accurately represents its connectivity .
Spectroscopic Characterization
Key spectroscopic data include:
-
¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with the benzyl methylene group appearing as a singlet near δ 5.1 ppm.
-
¹³C NMR: The iodine-bearing carbon (C2) exhibits a downfield shift (~150 ppm) due to halogen deshielding .
-
IR Spectroscopy: Stretching vibrations for C-O (1250 cm⁻¹) and C-I (550 cm⁻¹) are observable .
-
Mass Spectrometry: The molecular ion peak at m/z 311.12 confirms the molecular weight, with fragmentation patterns indicating loss of the benzyloxy group (Δ m/z 91) .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 5-(Benzyloxy)-2-iodopyridine typically proceeds via a two-step protocol:
-
Benzyloxy Introduction: 5-Hydroxypyridine undergoes alkylation with benzyl bromide in the presence of a base (e.g., K₂CO₃) to yield 5-benzyloxypyridine.
-
Iodination: Electrophilic iodination at position 2 is achieved using N-iodosuccinimide (NIS) in acetic acid, leveraging the directing effect of the ether oxygen.
Representative Reaction Conditions
Step | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
1 | BnBr, K₂CO₃ | DMF | 80°C | 85% |
2 | NIS, AcOH | CH₂Cl₂ | 25°C | 72% |
Industrial-Scale Considerations
Large-scale production emphasizes solvent recovery and catalyst recycling. Continuous flow reactors improve heat dissipation during exothermic iodination, reducing byproduct formation.
Applications in Organic Synthesis
Cross-Coupling Reactions
The iodine substituent facilitates palladium-catalyzed couplings:
-
Suzuki-Miyaura: Coupling with aryl boronic acids yields biaryl systems, valuable in ligand design.
-
Ullmann Reaction: Formation of C-N bonds with amines enables access to heterocyclic scaffolds .
Protective Group Strategy
The benzyloxy group acts as a temporary protective moiety for hydroxyl groups, removable via hydrogenolysis. This is critical in multi-step syntheses of alkaloids and glycosides .
Future Research Directions
Catalytic Applications
Exploring its role as a ligand in transition-metal catalysis could unlock new asymmetric transformations. The iodine atom’s polarizability may enhance metal coordination.
Medicinal Chemistry
Derivatization via cross-coupling may yield bioactive molecules targeting kinase or protease enzymes. The benzyloxy group’s lipophilicity could improve blood-brain barrier penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume